molecular formula C12H12N2O2 B13460782 Ethyl 6-aminoquinoline-2-carboxylate

Ethyl 6-aminoquinoline-2-carboxylate

Cat. No.: B13460782
M. Wt: 216.24 g/mol
InChI Key: WCTOAJOPQMNERH-UHFFFAOYSA-N
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Description

Ethyl 6-aminoquinoline-2-carboxylate is a quinoline derivative characterized by an amino group at the 6-position and an ethyl ester moiety at the 2-position of the heterocyclic ring. Quinoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The amino group at position 6 enhances solubility and provides a site for further functionalization, making this compound a promising scaffold for drug development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 6-aminoquinoline-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3

InChI Key

WCTOAJOPQMNERH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ethyl 6-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-Chloroquinoline-3-Carboxylate (CAS 1017414-83-3)

  • Structure : Chloro substituent at position 6, ethyl ester at position 3.
  • Synthesis : Typically synthesized via condensation reactions involving substituted anilines and diethyl malonate under catalytic conditions.
  • Key Differences: The chloro group is electron-withdrawing, reducing reactivity compared to the amino group in the target compound. Ester position (3 vs.
  • Applications: Chloroquinolines are often explored as intermediates in antimalarial agents.

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate (CAS 1373835-09-6)

  • Structure: Amino group at position 6, hydroxy group at position 4, methyl ester at position 2.
  • Key Differences :
    • The hydroxy group introduces hydrogen-bonding capacity, enhancing interactions with biological targets but reducing lipophilicity compared to ethyl esters.
    • Methyl ester (vs. ethyl) may lower metabolic stability due to faster hydrolysis.
  • Applications: Hydroxyquinolines are studied for metal chelation and antimicrobial activity.

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

  • Structure : Methoxy at position 6, methyl group at position 1, and a keto group at position 2.
  • Key Differences: Methoxy groups increase lipophilicity but reduce solubility compared to amino substituents. The keto group at position 2 disrupts aromaticity, altering electronic properties and reactivity.
  • Applications: Methoxy-substituted quinolines are common in antitumor and anti-inflammatory agents.

Methyl 2-Acetamidoquinoline-6-Carboxylate

  • Structure : Acetamido group at position 2, methyl ester at position 5.
  • Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard.
  • Positional isomerism (ester at 6 vs. 2) affects molecular planarity and pharmacokinetics.

Structural and Functional Analysis Table

Compound Name Substituents (Position) Ester Group Key Properties/Applications Toxicity Data
Ethyl 6-aminoquinoline-2-carboxylate Amino (6), Ethyl ester (2) Ethyl High solubility, drug scaffold Not available
Ethyl 6-chloroquinoline-3-carboxylate Chloro (6), Ethyl ester (3) Ethyl Antimalarial intermediate Not available
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate Amino (6), Hydroxy (4) Methyl Metal chelation, antimicrobial Not available
Methyl 2-acetamidoquinoline-6-carboxylate Acetamido (2) Methyl Moderate acute toxicity Category 4
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate Methoxy (6), Keto (2) Ethyl Antitumor potential Not available

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